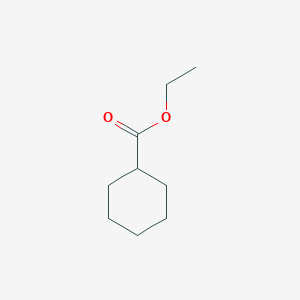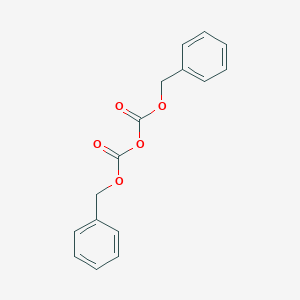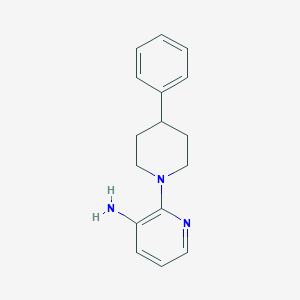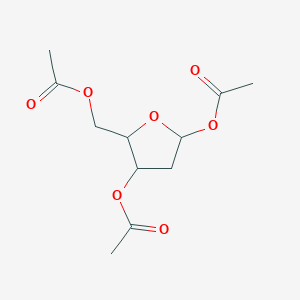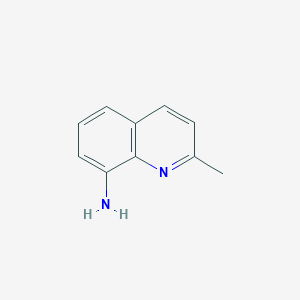
8-Aminoquinoléine
Vue d'ensemble
Description
8-Aminoquinaldine (8-AQ) is an organic compound that has been used in scientific research for decades. It is a derivative of quinaldine, a naturally occurring organic compound. 8-AQ is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Activation/Fonctionnalisation de la Liaison C–H
La 8-aminoquinoléine s'est imposée comme un groupe directeur bidentate puissant dans le domaine de l'activation et de la fonctionnalisation des liaisons C–H. Cette application est essentielle dans la synthèse de la this compound substituée, qui est cruciale pour la création d'une variété de molécules. La fonctionnalisation implique généralement la formation de liaisons C–C et C–Z (Z = hétéroatome), souvent facilitée par des catalyseurs de métaux de transition, des photocatalyseurs ou des conditions sans métal .
Synthèse de colorants quinophthalone
Les colorants quinophthalone, qui contiennent des fragments de quinoléines substituées/non substituées et d'anhydride phtalique, sont synthétisés à l'aide de this compound. Ces composés possèdent un système π-conjugué étendu et sont utilisés en photonique et en optoélectronique comme matériaux photosensibles. La partie accepteur d'électrons de ces systèmes comprend souvent des hétérocycles aromatiques contenant de l'azote comme la this compound .
Développement de capteurs chimiques
Les 8-aminoquinoléines servent de motifs essentiels pour les capteurs d'ions. Pour favoriser le développement de capteurs chimiques, de nouveaux blocs de construction contenant des motifs this compound sont cruciaux. Par exemple, les this compound-2-carbaldéhydes sont proposés comme des blocs de construction précieux en raison de leur groupe aldéhyde, qui permet des transformations supplémentaires .
Applications pharmaceutiques
Les quinophthalones substituées, dérivées de la this compound, sont utilisées comme composés de départ dans les produits pharmaceutiques. Leur polyvalence structurale et leur réactivité les rendent aptes au développement d'une large gamme d'agents thérapeutiques .
Formation de ligands pour les complexes métalliques
Les dérivés de la this compound sont connus pour agir comme des ligands qui forment des complexes stables avec divers cations métalliques, tels que le cobalt, le nickel et le cuivre. Ces complexes ont des implications importantes en catalyse et en science des matériaux .
Agents anticorrosion
Les propriétés anticorrosion des quinophthalones et de leurs analogues, qui comprennent la structure de la this compound, ont été largement étudiées. La relation entre la structure des quinophthalones substituées et leur efficacité en tant que réactifs anticorrosion est un domaine de recherche active .
Écrans à cristaux liquides
Certains dérivés de la quinophthalone, qui incorporent le squelette de la this compound, ont été utilisés dans la création d'écrans à cristaux liquides. Cette application tire parti des propriétés optiques uniques de ces composés .
Colorants dans l'industrie
Les quinophthalones substituées, qui sont synthétisées à l'aide de la this compound, sont largement utilisées comme colorants dans les industries alimentaire, papetière et textile. Leurs couleurs vibrantes et leur stabilité dans diverses conditions les rendent précieuses pour les applications industrielles .
Mécanisme D'action
Target of Action
8-Aminoquinoline, often abbreviated as AQ, is primarily targeted against the liver stages of Plasmodium infections . It is administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
It is known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Biochemical Pathways
The biochemical pathways affected by 8-Aminoquinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Pharmacokinetics
The pharmacokinetics of 8-Aminoquinoline derivatives such as Tafenoquine have been studied. Tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .
Result of Action
The result of the action of 8-Aminoquinoline is the clearance of liver-stage parasites, especially those from Plasmodium vivax . These can persist in the liver for months, as a dormant form of the parasite (the hypnozoite), which re-emerges much later to cause clinical disease .
Action Environment
The efficacy and stability of 8-Aminoquinoline can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in individuals . A major drawback to the 8-aminoquinolines is their toxicity in G6PD-deficient individuals .
Safety and Hazards
Orientations Futures
The technical genesis and practice of 8-aminoquinoline therapy of latent malaria offer singular scientific, clinical, and public health insights . The 8-aminoquinolines brought revolutionary scientific discoveries, dogmatic practices, benign neglect, and, finally, enduring promise against endemic malaria . The therapeutic principles thus examined may be leveraged in improved practice and in understanding the bright prospect of discovery of newer drugs that cannot harm G6PD-deficient patients .
Analyse Biochimique
Biochemical Properties
8-Aminoquinaldine, like other 8-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, 8-aminoquinolines have been found to be effective against the liver stages of Plasmodium infections
Cellular Effects
The cellular effects of 8-Aminoquinaldine are not well-studied. Other 8-aminoquinolines have been found to have significant effects on cellular processes. For example, they are effective against the liver stages of Plasmodium infections, preventing relapsing malaria
Molecular Mechanism
Other 8-aminoquinolines, such as primaquine and tafenoquine, have been found to be effective against the liver stages of Plasmodium infections
Propriétés
IUPAC Name |
2-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIAOWGCGNMQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172398 | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
18978-78-4 | |
| Record name | 8-Aminoquinaldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18978-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018978784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18978-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-8-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B50L4NE5JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-Aminoquinaldine facilitate the detection of Iron(III) in water samples?
A1: 8-Aminoquinaldine forms a colored complex with Iron(III) in a 3:1 ratio. [] This complex, formed in a solution buffered to pH 5.5, can be extracted using a Waters Porapak SepPak C18 cartridge and subsequently eluted with ethanol containing 1% acetic acid. The eluted complex is then analyzed using spectrophotometry at a wavelength of 600 nm, enabling the quantitative determination of Iron(III) concentration in water samples. []
Q2: What are the applications of 8-Aminoquinaldine in analytical chemistry?
A2: 8-Aminoquinaldine serves as a sensitive and selective reagent for the spectrophotometric determination of Iron(III) in various matrices, particularly water samples. [] This application highlights its utility in environmental monitoring and analytical chemistry for assessing iron levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




